molecular formula C18H20ClNO2 B5516042 6-chloro-3-(4-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5516042
M. Wt: 317.8 g/mol
InChI Key: DUBKIBSVQUMMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Benzoxazine derivatives, including compounds similar to 6-chloro-3-(4-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, are typically synthesized through cyclization reactions involving appropriate phenols, aldehydes, and primary amines or amides. The synthesis can involve a Mannich reaction followed by cyclization under acidic or basic conditions, depending on the specific substituents and desired outcomes (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been utilized in the synthesis of various derivatives with potential antimicrobial activities. Research indicates the synthesis of novel compounds, including derivatives of 1,2,4-triazole, which are screened for antimicrobial properties, showing moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Hydrolysis and Chemical Transformation

  • Studies have been conducted on the hydrolysis of compounds related to 6-chloro-3-(4-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, revealing insights into the chemical transformations and tautomerism between enamine and ketimine forms (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Synthesis of Heterocyclic Compounds

  • This chemical has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Optical Activity and Pharmacological Effects

Investigation of Enamine Structure

  • The compound has played a role in studies investigating the enamine structure facilitated by intramolecular hydrogen bonding, contributing to the understanding of the structural elements in reaction products (Iwanami, 1971).

Synthesis of Anti-Tumor Agents

  • It has been a key precursor in the synthesis of novel compounds with potential as anti-tumor agents, emphasizing its role in the development of new therapeutic options (Badrey & Gomha, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for compounds that are used as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans and the environment .

Future Directions

Future directions for the study of a compound can include potential applications, further synthesis modifications, or exploration of its mechanism of action. This often depends on the results of initial studies and the compound’s potential usefulness .

properties

IUPAC Name

6-chloro-3-(4-ethoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-4-21-15-7-5-14(6-8-15)20-10-16-13(3)18(19)12(2)9-17(16)22-11-20/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBKIBSVQUMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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